molecular formula C23H20O10 B3029860 2',5,6',7-Tetraacetoxyflavanone CAS No. 80604-17-7

2',5,6',7-Tetraacetoxyflavanone

Cat. No. B3029860
CAS RN: 80604-17-7
M. Wt: 456.4 g/mol
InChI Key: QAJSRSKXTOZULY-UHFFFAOYSA-N
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Description

2’,5,6’,7-Tetraacetoxyflavanone is an extract isolated from Scutellaria baicalensis . It shows significant antibacterial activity against gram-positive bacteria . This compound can be used to study the treatment of inflammatory diseases .


Molecular Structure Analysis

The molecular structure of 2’,5,6’,7-Tetraacetoxyflavanone is represented by the formula C23H20O10 . The SMILES representation is O=C1CC@@H=O)C=CC=C2OC(C)=O)OC3=CC(OC(C)=O)=CC(OC(C)=O)=C13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5,6’,7-Tetraacetoxyflavanone include a molecular weight of 456.40 , a formula of C23H20O10 , and a SMILES representation of O=C1CC@@H=O)C=CC=C2OC(C)=O)OC3=CC(OC(C)=O)=CC(OC(C)=O)=C13 .

Relevant Papers The relevant papers for 2’,5,6’,7-Tetraacetoxyflavanone include a study on Scutellariae Radix . Further details about these papers are not provided in the search results.

Scientific Research Applications

Antibacterial Activity

2’,5,6’,7-Tetraacetoxyflavanone exhibits significant antibacterial activity against gram-positive bacteria. Researchers have explored its potential as an antimicrobial agent, particularly in combating infections caused by these types of bacteria .

Inflammatory Disease Treatment

Due to its anti-inflammatory properties, 2’,5,6’,7-Tetraacetoxyflavanone has garnered interest in the field of inflammatory disease research. It may contribute to the development of novel therapeutic strategies for conditions such as arthritis, inflammatory bowel disease, and other immune-related disorders .

Antioxidant Effects

Although further investigation is needed, preliminary studies suggest that 2’,5,6’,7-Tetraacetoxyflavanone may act as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases .

Neuroprotection

Emerging evidence indicates that 2’,5,6’,7-Tetraacetoxyflavanone might have neuroprotective effects. Researchers are exploring its potential in safeguarding neurons from damage caused by oxidative stress, inflammation, and neurodegenerative processes .

Cardiovascular Health

Studies have investigated the impact of 2’,5,6’,7-Tetraacetoxyflavanone on cardiovascular health. Its potential benefits include improving blood vessel function, reducing inflammation, and enhancing overall heart health. However, more research is needed to fully understand its mechanisms and clinical applications .

Anticancer Properties

While still in the early stages of investigation, 2’,5,6’,7-Tetraacetoxyflavanone has shown promise as a potential anticancer agent. Researchers are studying its effects on cancer cell growth, apoptosis (programmed cell death), and tumor progression .

Kubo, M., et al. (1981). Studies on Scutellariae Radix. Journal of Medicinal Plant Research, (43), 194-201. Read more

properties

IUPAC Name

[3-acetyloxy-2-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSRSKXTOZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5,6',7-Tetraacetoxyflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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